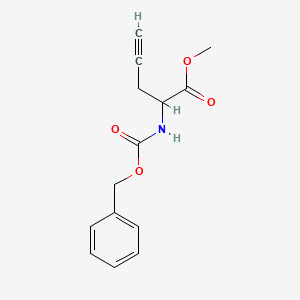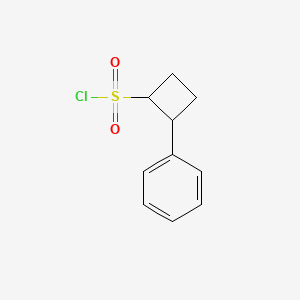
tert-Butyl 3-bromo-6-(methylamino)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-bromo-6-(methylamino)picolinate is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a methylamino group at the 6-position of the picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-6-(methylamino)picolinate typically involves multi-step organic reactions One common method starts with the bromination of picolinic acid to introduce the bromine atom at the 3-positionThe final step involves esterification with tert-butyl alcohol to form the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-bromo-6-(methylamino)picolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylamino group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
tert-Butyl 3-bromo-6-(methylamino)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-bromo-6-(methylamino)picolinate involves its interaction with specific molecular targets. The bromine and methylamino groups play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-bromo-6-chloropicolinate: Similar structure but with a chlorine atom instead of a methylamino group.
Methyl 4-bromo-6-(tert-butyl)picolinate: Similar ester group but different substitution pattern on the picolinic acid core.
Uniqueness
tert-Butyl 3-bromo-6-(methylamino)picolinate is unique due to the presence of both a bromine atom and a methylamino group, which confer distinct reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C11H15BrN2O2 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-6-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)9-7(12)5-6-8(13-4)14-9/h5-6H,1-4H3,(H,13,14) |
Clé InChI |
PKEOJNWNFOCZEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)






![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)



